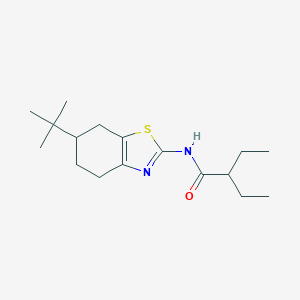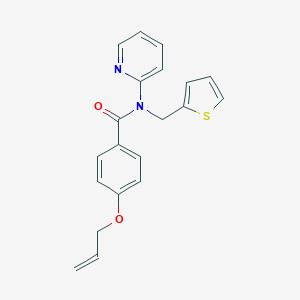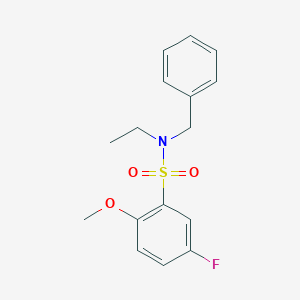![molecular formula C18H28N2O3S B257432 N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. In
Mecanismo De Acción
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks downstream signaling pathways that promote the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on BCR signaling, this compound has been shown to induce apoptosis (cell death) in malignant B-cells and to enhance the activity of immune cells, such as natural killer cells and T-cells. These effects are thought to contribute to the anti-tumor activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown potent activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its use in certain settings.
Direcciones Futuras
For the development of N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include clinical trials in patients with B-cell malignancies, as well as studies to explore its potential in combination with other therapies. Additionally, further research is needed to better understand the mechanisms underlying the anti-tumor activity of this compound, as well as its potential effects on normal B-cell function. Finally, efforts to optimize the synthesis and formulation of this compound may help to improve its efficacy and reduce its cost.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form 2-(2-ethoxy-2-oxoethylthio)aniline. This intermediate is then reacted with 3-methylbutanoyl chloride and N,N-dimethylformamide to produce N-(3-methylbutanoyl)-2-(2-ethoxy-2-oxoethylthio)aniline. The final step involves the reaction of this intermediate with 3-methoxypropylamine and triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit the growth and survival of malignant B-cells, both in vitro and in vivo.
Propiedades
Fórmula molecular |
C18H28N2O3S |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2-(3-methylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3S/c1-12(2)11-15(21)20-18-16(17(22)19-9-6-10-23-3)13-7-4-5-8-14(13)24-18/h12H,4-11H2,1-3H3,(H,19,22)(H,20,21) |
Clave InChI |
BHBUDQLQWSIWHA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCCCOC |
SMILES canónico |
CC(C)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)


![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)



![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)